molecular formula C16H16N2O4 B588279 4,4'-(Ethylenediimino)dibenzoic acid CAS No. 95627-01-3

4,4'-(Ethylenediimino)dibenzoic acid

Cat. No. B588279
CAS RN: 95627-01-3
M. Wt: 300.314
InChI Key: PLRTXWVDXUGELT-UHFFFAOYSA-N
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Description

4,4’-(Ethylenediimino)dibenzoic acid is a N,N′-diarylethylenediamine derivative . It has a molecular formula of C16H16N2O4 and a molecular weight of 300.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-(Ethylenediimino)dibenzoic acid are not fully detailed in the available resources. The molecular weight is 300.31 , but other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis of π-Conjugated Systems

4,4’-(Ethylenediimino)dibenzoic acid: can be utilized in the synthesis of π-conjugated systems, which are essential in the development of organic optoelectronic devices. These systems, due to their conjugated nature, exhibit significant optical and electrochemical properties that are valuable in the creation of emitters, photosensitizers, and semiconductors .

Development of Metal-Organic Frameworks (MOFs)

This compound serves as a building block for the creation of new MOFs. MOFs are crystalline porous materials that have applications in magnetism, electrochemistry, catalysis, gas storage/separation, and as photoluminescent materials. The unique structure of 4,4’-(Ethylenediimino)dibenzoic acid contributes to the formation of frameworks with specific magnetic properties .

Material Science Applications

In material science, 4,4’-(Ethylenediimino)dibenzoic acid is recognized for its potential to engineer novel materials with tailored properties. These properties include improved thermal stability, mechanical strength, or optical characteristics, which are crucial for the development of advanced materials .

Future Directions

The future directions for the use and study of 4,4’-(Ethylenediimino)dibenzoic acid are not specified in the available resources. It’s currently provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting it may have potential applications in various research fields.

properties

IUPAC Name

4-[2-(4-carboxyanilino)ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRTXWVDXUGELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700731
Record name 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95627-01-3
Record name 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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